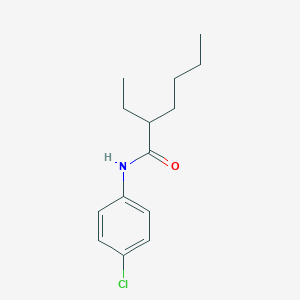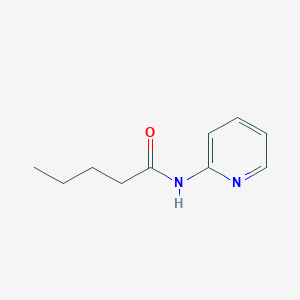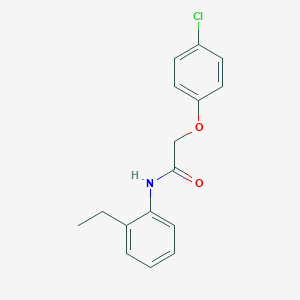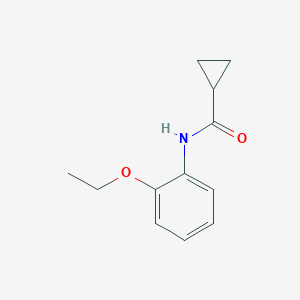
N-(2-ethoxyphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)pentanamide, also known as NEPP, is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. NEPP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their therapeutic potential in treating various diseases.
Wirkmechanismus
N-(2-ethoxyphenyl)pentanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(2-ethoxyphenyl)pentanamide increases the levels of endocannabinoids in the body, which can have a variety of effects on physiological processes. Endocannabinoids are known to play a role in regulating pain, inflammation, mood, and appetite, among other things.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)pentanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(2-ethoxyphenyl)pentanamide can reduce pain and inflammation in animal models, as well as reduce anxiety and depression-like behaviors. N-(2-ethoxyphenyl)pentanamide has also been shown to have effects on appetite and metabolism, suggesting that it may have potential applications in the treatment of obesity and related metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(2-ethoxyphenyl)pentanamide for lab experiments is its specificity for FAAH. Unlike other FAAH inhibitors, N-(2-ethoxyphenyl)pentanamide does not have significant effects on other enzymes in the body, making it a useful tool for studying the effects of FAAH inhibition specifically. However, N-(2-ethoxyphenyl)pentanamide is not without limitations. One of the primary limitations is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-ethoxyphenyl)pentanamide. One area of interest is in the development of new pain medications. N-(2-ethoxyphenyl)pentanamide has shown promise in reducing pain and inflammation in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, N-(2-ethoxyphenyl)pentanamide may have potential applications in the treatment of anxiety and depression, as well as in the treatment of obesity and related metabolic disorders. Further research is needed to fully understand the potential of N-(2-ethoxyphenyl)pentanamide in these areas.
Synthesemethoden
N-(2-ethoxyphenyl)pentanamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with pentanoyl chloride in the presence of a base, or the reaction of 2-ethoxyaniline with pentanoic anhydride in the presence of a base. These methods have been optimized to produce high yields of N-(2-ethoxyphenyl)pentanamide with minimal impurities.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)pentanamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of pain and inflammation. N-(2-ethoxyphenyl)pentanamide has been shown to reduce pain and inflammation in animal models, making it a potential candidate for the development of new pain medications. Additionally, N-(2-ethoxyphenyl)pentanamide has been studied for its potential use in the treatment of anxiety and depression. Studies have shown that N-(2-ethoxyphenyl)pentanamide can increase levels of endocannabinoids in the brain, which are known to play a role in regulating mood and anxiety.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-10-13(15)14-11-8-6-7-9-12(11)16-4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MNBQCYBLZCXHFX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1OCC |
Kanonische SMILES |
CCCCC(=O)NC1=CC=CC=C1OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)










![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)
